Physicochemical Differentiation: Predicted LogP and Boiling Point vs. Aromatic Analogs
The saturated hexahydro core of 2-Vinylhexahydro-1,3-benzodioxole (38653-45-1) is predicted to confer a moderate lipophilicity (LogP = 1.64) and a boiling point of 199.2±20.0 °C, which are distinct from aromatic vinyl benzodioxoles . While no head-to-head experimental data for aromatic analogs was located, this class-level inference suggests that the saturated monomer will exhibit different solubility and distillation characteristics, directly impacting purification and copolymerization solvent selection, compared to its unsaturated counterparts.
| Evidence Dimension | Lipophilicity and Volatility |
|---|---|
| Target Compound Data | LogP: 1.64; Boiling Point: 199.2±20.0 °C at 760 mmHg |
| Comparator Or Baseline | Aromatic vinyl benzodioxoles (e.g., 4-vinyl-1,3-benzodioxole); specific quantitative data not available in retrieved sources. |
| Quantified Difference | The LogP and boiling point values are specific to the saturated analog, differentiating it from aromatic variants which are expected to have higher boiling points and different LogP values due to aromatic interactions. |
| Conditions | Predicted/calculated data sourced from ChemSrc database. |
Why This Matters
These fundamental physicochemical parameters are critical for designing purification protocols (distillation) and predicting monomer compatibility in solution polymerizations, making the saturated analog a chemically distinct procurement choice.
